molecular formula C31H33NO6 B13664710 tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate

tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate

Cat. No.: B13664710
M. Wt: 515.6 g/mol
InChI Key: QAHTVJQTHPZPEU-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate is a complex organic compound that features a tert-butyl ester group and a morpholine ring

Preparation Methods

The synthesis of tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate typically involves multiple steps. One common method includes the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex organic compounds.

Chemical Reactions Analysis

tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate can be compared to other tert-butyl esters and morpholine derivatives. Similar compounds include:

Properties

Molecular Formula

C31H33NO6

Molecular Weight

515.6 g/mol

IUPAC Name

benzyl 3-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C31H33NO6/c1-30(2,3)38-25(33)20-31(4)28(34)37-27(24-18-12-7-13-19-24)26(23-16-10-6-11-17-23)32(31)29(35)36-21-22-14-8-5-9-15-22/h5-19,26-27H,20-21H2,1-4H3

InChI Key

QAHTVJQTHPZPEU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)OC(C)(C)C

Origin of Product

United States

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